molecular formula C12H12FNO2 B8625553 1-(2-Fluorobenzoyl)-4-piperidinone

1-(2-Fluorobenzoyl)-4-piperidinone

Cat. No.: B8625553
M. Wt: 221.23 g/mol
InChI Key: YZRCMMMWARWMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzoyl)-4-piperidinone is a piperidinone derivative featuring a 2-fluorobenzoyl substituent at the 1-position of the piperidin-4-one ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system (CNS) disorders and enzyme modulation. The fluorine atom on the benzoyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2-fluorobenzoyl)piperidin-4-one

InChI

InChI=1S/C12H12FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4H,5-8H2

InChI Key

YZRCMMMWARWMAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Fluorobenzoyl)-4-piperidinone 2-Fluorobenzoyl at 1-position C12H12FNO2 221.23* Intermediate for CNS-targeting drugs Inferred
1-(2-Chloropyridine-3-carbonyl)-4-piperidinone 2-Chloropyridine-3-carbonyl C11H11ClN2O2 238.67 Lab reagent for kinase inhibitors
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 2-Cl,4-F-benzoyl; oxadiazole-methoxyphenyl C22H21ClFN3O3 429.87 High molecular weight; antiviral candidate
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl; acetyl group C14H15F2NO2 267.27 Risperidone impurity; CNS activity
1-(2-Fluorobenzoyl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide 2-Fluorobenzoyl; carboxamide substituent C22H25FN2O2 368.45 Kinase inhibitor scaffold

*Calculated based on analogous structures.

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorobenzoyl group in the parent compound enhances electron-withdrawing effects, improving binding affinity to aromatic residues in enzyme active sites compared to non-halogenated analogs .

Role of Heterocyclic Additions :

  • The 1,2,4-oxadiazole moiety in introduces hydrogen-bonding capabilities, critical for antiviral activity. However, this increases molecular complexity and synthetic challenges.
  • Acetylated derivatives (e.g., ) are associated with impurities in antipsychotics like Risperidone, suggesting metabolic instability in vivo.

Pharmacokinetic Implications :

  • Compounds with lower molecular weights (e.g., parent compound at 221 g/mol) are more likely to comply with Lipinski’s rule of five, favoring oral bioavailability.
  • Methoxy and oxadiazole groups () contribute to higher logP values, which may improve membrane permeability but risk off-target interactions.

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